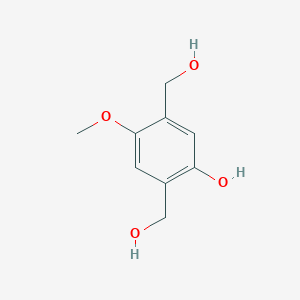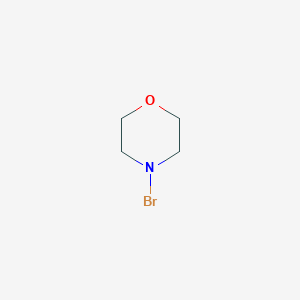
N-bromomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bromomorpholine is an organic compound that belongs to the class of N-haloamines. It is a derivative of morpholine, where one of the hydrogen atoms on the nitrogen atom is replaced by a bromine atom. This compound is known for its utility in organic synthesis, particularly in bromination reactions.
準備方法
Synthetic Routes and Reaction Conditions
N-bromomorpholine can be synthesized through the reaction of morpholine with bromine. The reaction typically occurs in an aqueous medium or an organic solvent such as chloroform. The process involves the addition of bromine to morpholine under controlled conditions to prevent over-bromination. The reaction is exothermic and requires careful temperature control.
Industrial Production Methods
In an industrial setting, this compound is produced by the continuous addition of bromine to a solution of morpholine. The reaction is carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-bromomorpholine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: this compound can act as an oxidizing agent in various organic transformations.
Addition Reactions: It can add to alkenes and alkynes to form brominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Addition: Reactions with alkenes or alkynes typically require the presence of a catalyst or a radical initiator.
Major Products
Substitution: The major products are typically amines or other substituted morpholines.
Oxidation: The products include various oxidized organic compounds.
Addition: The products are brominated alkanes or alkenes.
科学的研究の応用
N-bromomorpholine has several applications in scientific research:
Chemistry: It is used as a brominating agent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: It is used in the modification of biomolecules, such as the bromination of nucleic acids and proteins.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
Similar Compounds
N-chloromorpholine: Similar to N-bromomorpholine but with a chlorine atom instead of bromine. It is less reactive due to the lower electrophilicity of chlorine.
N-iodomorpholine: Contains an iodine atom and is more reactive than this compound due to the higher electrophilicity of iodine.
N-fluoromorpholine: Contains a fluorine atom and is less commonly used due to the high reactivity and difficulty in handling fluorine.
Uniqueness
This compound is unique due to its balanced reactivity, making it a versatile brominating agent. It is more reactive than N-chloromorpholine but less reactive than N-iodomorpholine, providing a good compromise between reactivity and stability. This makes it particularly useful in a wide range of organic synthesis applications.
特性
| 98022-77-6 | |
分子式 |
C4H8BrNO |
分子量 |
166.02 g/mol |
IUPAC名 |
4-bromomorpholine |
InChI |
InChI=1S/C4H8BrNO/c5-6-1-3-7-4-2-6/h1-4H2 |
InChIキー |
GPMYLKGNHIWZOW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


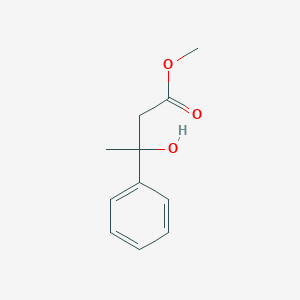


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
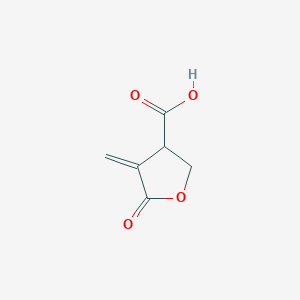
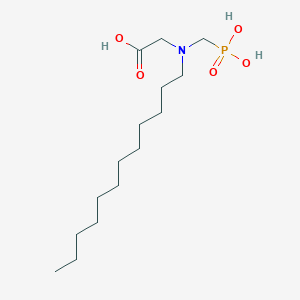
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)

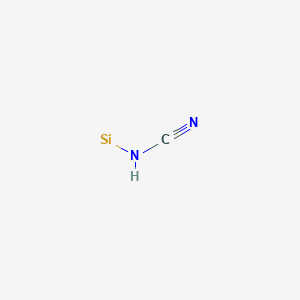
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
